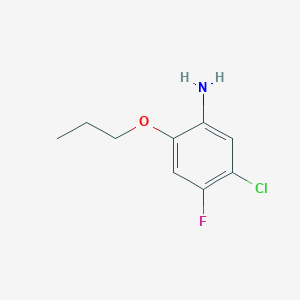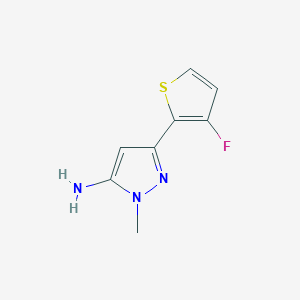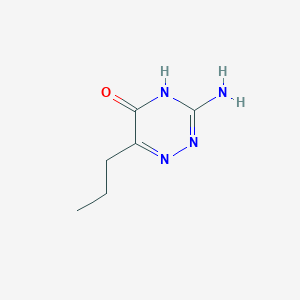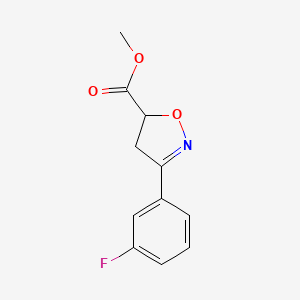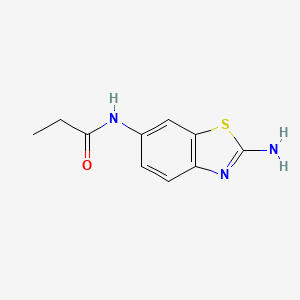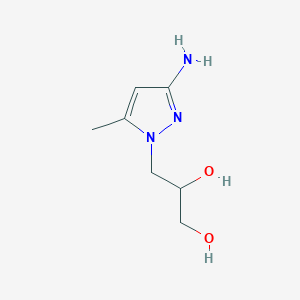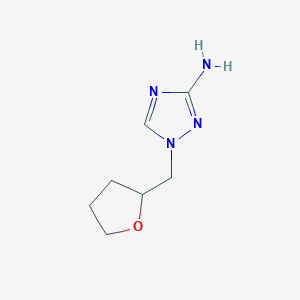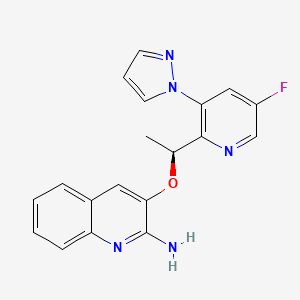![molecular formula C7H9N5 B13319778 {2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13319778.png)
{2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine: is a chemical compound with the following properties:
Molecular Formula: C₆H₆N₄O
Molecular Weight: 150.14 g/mol
IUPAC Name: 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
準備方法
Synthetic Routes:: The synthetic routes for this compound involve the introduction of a methyl group onto the triazolo[1,5-a]pyrimidine scaffold. Specific methods include:
Alkylation: Alkylation of the parent triazolo[1,5-a]pyrimidine with a methylating agent (e.g., dimethyl sulfate or methyl iodide).
Reductive Amination: Reaction of the corresponding aldehyde or ketone with methylamine under reducing conditions.
Industrial Production:: Industrial-scale production methods may vary, but they typically involve efficient and scalable synthetic routes to achieve high yields.
化学反応の分析
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: Substitution reactions at the nitrogen atoms or the methyl group are possible.
Alkylation: Dimethyl sulfate, methyl iodide, base (e.g., sodium hydroxide).
Reductive Amination: Formaldehyde or ketone, methylamine, reducing agents (e.g., sodium borohydride).
Major Products:: The major products depend on the specific reaction conditions and the starting materials. Examples include N-methylated derivatives and reduced forms.
科学的研究の応用
Chemistry::
Building Block: Used in the synthesis of more complex molecules due to its unique heterocyclic structure.
Drug Discovery: Serves as a scaffold for designing novel pharmaceutical compounds.
Biological Activity: Investigated for potential bioactivity (e.g., antimicrobial, antiviral, or anticancer properties).
Target Identification: Used to identify molecular targets and pathways.
Materials Science: Employed in the development of functional materials (e.g., sensors, catalysts).
作用機序
The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets, affecting biological processes.
類似化合物との比較
While there are related triazolo[1,5-a]pyrimidines, the unique methyl substitution pattern distinguishes 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine from its counterparts.
.
特性
分子式 |
C7H9N5 |
|---|---|
分子量 |
163.18 g/mol |
IUPAC名 |
(2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C7H9N5/c1-5-10-7-9-3-2-6(4-8)12(7)11-5/h2-3H,4,8H2,1H3 |
InChIキー |
RBIUCQWPJCBRJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C(=CC=NC2=N1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


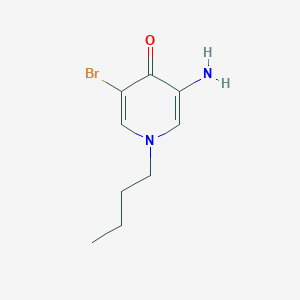
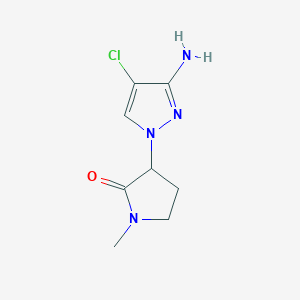

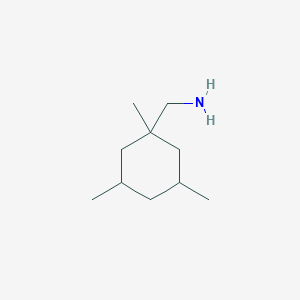
![Boronic acid, B-(5-fluoro[1,1'-biphenyl]-3-YL)-](/img/structure/B13319722.png)
